molecular formula C9H10Cl2N4 B1662514 Apraclonidine CAS No. 66711-21-5

Apraclonidine

Numéro de catalogue B1662514
Numéro CAS: 66711-21-5
Poids moléculaire: 245.11 g/mol
Clé InChI: IEJXVRYNEISIKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apraclonidine is an alpha adrenergic agonist used to treat raised intraocular pressure . It is also known as Iopidine . It is a sympathomimetic used in glaucoma therapy . Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water .


Molecular Structure Analysis

Apraclonidine has a molecular formula of C9H10Cl2N4 and a molecular weight of 245.109 Da . Its chemical structure can be found in various databases .


Chemical Reactions Analysis

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent . It has a peak ocular hypotensive effect occurring at two hours post-dosing .


Physical And Chemical Properties Analysis

Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . It has a molecular weight of 281.57 .

Applications De Recherche Scientifique

1. Treatment and Management of Glaucoma

  • Apraclonidine hydrochloride is a derivative of clonidine and a selective α2-adrenergic agent with few systemic side effects. It is primarily used in treating glaucoma, particularly in cases where there is intolerance to beta-blockers or miotics, uncontrolled pressure despite traditional therapy, and when surgery needs to be postponed (Armisen et al., 1998).

2. Effect on Aqueous Humor Dynamics

  • Research has shown that apraclonidine lowers intraocular pressure (IOP) by increasing fluorophotometric outflow facility, decreasing aqueous flow, and reducing episcleral venous pressure in the eyes (Toris et al., 1995). Another study demonstrated that apraclonidine hydrochloride (ALO 2145) significantly reduces the rate of aqueous humor flow, contributing to a decrease in IOP (Gharagozloo et al., 1988).

3. Diagnostic Applications in Horner Syndrome

  • Apraclonidine is utilized in the diagnosis of Horner Syndrome in infants, owing to its selective alpha(2)-agonistic properties. It has been found effective in reversing anisocoria, a condition where there is a difference in the size of the pupils (Watts et al., 2006).

4. Pharmacological Properties

  • The compound's crystal structure has been studied, providing insights into its molecular configuration and potential interactions in medical applications. Apraclonidine's twisted structure differs from its related drug, clonidine, and its nitrogen atom is protonated (Hirayama, 2013).

5. Usage in Ophthalmic Surgeries

  • Apraclonidine has been proven effective in preventing the rise in intraocular pressure following YAG posterior capsulotomy, a laser treatment for the eyes (Pollack et al., 1988).

6. Long-term Effectiveness

  • Long-term studies have demonstrated apraclonidine's effectiveness in reducing intraocular pressure over extended periods, highlighting its potential for chronic use in managing glaucoma (Araujo et al., 1995).

7. Cardiovascular Effects in Conscious Animals

  • Studies on conscious dogs have shown significant cardiovascular actions of apraclonidine, such as increases in mean arterial pressure and decreases in heart rate when administered intravenously. However, no significant change in cardiovascular variables was noted when applied topically to the eyes (Jones et al., 1993).

Safety And Hazards

Apraclonidine is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Propriétés

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJXVRYNEISIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048415
Record name Apraclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Apraclonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.09e-01 g/L
Record name Apraclonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent. It has a peak ocular hypotensive effect occurring at two hours post-dosing. The exact mechanism of action is unknown, but fluorophotometric studies in animals and humans suggest that Apraclonidine has a dual mechanism of action by reducing aqueous humor production through the constriction of afferent ciliary process vessels, and increasing uveoscleral outflow.
Record name Apraclonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Apraclonidine

CAS RN

66711-21-5
Record name Apraclonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66711-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apraclonidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apraclonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apraclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Aminoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRACLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/843CEN85DI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Apraclonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The aluminum stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled p-Amino Clonidine dihydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apraclonidine
Reactant of Route 2
Apraclonidine
Reactant of Route 3
Apraclonidine
Reactant of Route 4
Apraclonidine
Reactant of Route 5
Apraclonidine
Reactant of Route 6
Apraclonidine

Citations

For This Compound
5,880
Citations
SV Araujo, JB Bond, RP Wilson, MR Moster… - British journal of …, 1995 - bjo.bmj.com
… then started on apraclonidine 0.50/… apraclonidine on IOP in a heterogeneous patient population, we calculated the difference in IOP between the treated (the eye receiving apraclonidine…
Number of citations: 55 bjo.bmj.com
AL Robin - Archives of ophthalmology, 1988 - jamanetwork.com
• A prospective, double-masked, randomized study evaluated the effects of unilateral therapy with topical 1% apraclonidine hydrochloride (aplonidine hydrochloride or ALO 2145) in 20 …
Number of citations: 119 jamanetwork.com
RL Gross, A Pinyero, S Orengo-Nania - Journal of Glaucoma, 1997 - journals.lww.com
… performed of all consecutive patients treated with apraclonidine (0.5%, specifically studying … those responding to apraclonidine 0.5%. Conclusions: In this study, apraclonidine 0.5% was …
Number of citations: 31 journals.lww.com
J Morales, SM Brown, AS Abdul-Rahim… - Archives of …, 2000 - jamanetwork.com
… We instilled 1% apraclonidine into the affected eye, and the changes in IOP and pupil … unmasks apraclonidine's α 1 effect, which clinically causes pupil dilation. Apraclonidine may be a …
Number of citations: 129 jamanetwork.com
CB Toris, ME Tafoya, CB Camras, ME Yablonski - Ophthalmology, 1995 - Elsevier
… apraclonidine … , apraclonidine might decrease episcleral venous pressure, as suggested in a study of healthy volunteers to help ex plain the low lOPs reported after topical apraclonidine …
Number of citations: 148 www.sciencedirect.com
D Vijayakumar, S Wijemanne, J Jankovic - Journal of the Neurological …, 2017 - Elsevier
… We propose that apraclonidine … apraclonidine to ameliorate eyelid closure associated with blepharospasm. The contraction of Müller's muscle following administration of apraclonidine …
Number of citations: 17 www.sciencedirect.com
S Wijemanne, D Vijayakumar, J Jankovic - Journal of the Neurological …, 2017 - Elsevier
… Apraclonidine has been used as a diagnostic test in Horner's syndrome. We evaluated the effects apraclonidine … Each patient was administered 2 drops of apraclonidine 0.5% solution …
Number of citations: 28 www.sciencedirect.com
NZ Gharagozloo, SJ Relf, RF Brubaker - Ophthalmology, 1988 - Elsevier
… mechanism of ocular pressure lowering by apraclonidine. … Apraclonidine ophthalmic solution 1 % and a placebo … randomly assigned to receive apraclonidine. The opposite eye …
Number of citations: 167 www.sciencedirect.com
N Yüksel, C Güler, Y Çaglar, O Elibol - International ophthalmology, 1992 - Springer
… In apraclonidine group, there were no changes in … were noted in eyes treated with apraclonidine. However there were no … This study suggests that apraclonidine appears to be safer …
Number of citations: 36 link.springer.com
F Koc, S Kavuncu, T Kansu, G Acaroglu… - British journal of …, 2005 - bjo.bmj.com
… of anisocoria following apraclonidine instillation. Changes caused by apraclonidine was found … The effect of apraclonidine on the pupils of control eyes was minimal, symmetrical, and in …
Number of citations: 103 bjo.bmj.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.